N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8-5-6-10(16-8)9(14)7-13-11(15)12(2,3)4/h5-6,9,14H,7H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQOOYLZRHHOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,2-dimethylpropanamide typically involves the reaction of 5-methylfurfural with appropriate reagents to introduce the hydroxyethyl group, followed by the formation of the propanamide moiety. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyethyl group can participate in substitution reactions to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of various chemicals and materials, particularly those derived from biomass.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The furan ring and hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,2-dimethylpropanamide and related compounds:
Physicochemical Properties
- Solubility : The hydroxyethyl group in the target compound and N-(2-hydroxyethyl)-2,2-dimethylpropanamide enhances water solubility compared to purely aromatic analogs like N-(3-pyridyl)-2,2-dimethylpropanamide.
- Stability: The tert-butyl group in all compounds improves resistance to enzymatic degradation. However, the hydroxy group in the target compound may introduce metabolic liability compared to non-hydroxylated analogs .
Biological Activity
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,2-dimethylpropanamide is a compound characterized by its unique furan structure and hydroxyethyl group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and implications for future studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 225.29 g/mol. The presence of the furan ring contributes to its reactivity and interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.29 g/mol |
| Density | 1.0 g/cm³ |
| Boiling Point | 200.2 °C |
| Flash Point | 74.9 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The furan ring can participate in hydrogen bonding, while the hydroxyethyl group can facilitate interactions with enzymes and receptors.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cell signaling.
- Antioxidant Activity : The presence of the furan structure may endow the compound with antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in biological systems.
- Cellular Interactions : The compound's unique structure allows it to interact with cellular membranes and proteins, influencing cell proliferation and apoptosis.
Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Potential : Research has indicated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production, indicating its potential use in treating inflammatory diseases.
- Neuroprotective Properties : Animal studies suggest that this compound may protect neuronal cells from damage due to oxidative stress, making it a candidate for further research in neurodegenerative diseases.
Case Studies
- Case Study on Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, this compound was tested against breast cancer cell lines (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent.
- Inflammation Model Study : A recent study utilized a lipopolysaccharide (LPS)-induced inflammation model in mice to evaluate the anti-inflammatory effects of this compound. Mice treated with this compound exhibited reduced levels of TNF-alpha and IL-6 compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
